Bay 65-1942 (R form): A Selective IKKβ Inhibitor for Preclinical Research
Bay 65-1942 (R form): A Selective IKKβ Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bay 65-1942, a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer. Bay 65-1942 serves as a valuable pharmacological tool for investigating the biological roles of IKKβ and for preclinical evaluation of IKKβ inhibition as a therapeutic strategy. This document details the mechanism of action, quantitative biochemical and cellular activity, and established experimental protocols for utilizing Bay 65-1942 in in vitro and in vivo research settings.
Introduction
The nuclear factor-κB (NF-κB) family of transcription factors plays a central role in orchestrating cellular responses to a diverse array of stimuli, including inflammatory cytokines, pathogens, and stress signals. In the canonical NF-κB pathway, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central integrator of upstream signals. Upon activation, the IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Given its pivotal role in activating NF-κB, IKKβ has emerged as a key therapeutic target for diseases driven by chronic inflammation and aberrant cell survival. Bay 65-1942 is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ, making it an invaluable tool for dissecting the intricate functions of this kinase and for evaluating the therapeutic potential of IKKβ inhibition.
Mechanism of Action
Bay 65-1942 is an ATP-competitive inhibitor of IKKβ.[1] It binds to the ATP-binding pocket of the IKKβ enzyme, thereby preventing the phosphorylation of its substrate, IκBα.[2] By inhibiting IKKβ-mediated IκBα phosphorylation, Bay 65-1942 effectively blocks the downstream cascade of IκBα degradation, NF-κB nuclear translocation, and subsequent gene transcription.
Quantitative Data
The potency and selectivity of Bay 65-1942 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of Bay 65-1942
| Target | Assay Type | Parameter | Value | Reference |
| IKKβ | Kinase Assay (GST-IκBα substrate) | Ki | 4 nM | [3][4] |
| IKKβ | Kinase Assay | IC50 | 10 µM (in MYL-R cells) | [5] |
| IKKα | Kinase Assay | IC50 | 135 nM | [3][4] |
| IKKε | Kinase Assay | IC50 | > 10 µM | [3][4] |
| MKK4 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| MKK7 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| ERK-1 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Syk | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Lck | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Fyn | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PI3Kγ | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PKA | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PKC | Kinase Assay | IC50 | > 10 µM | [3][4] |
Table 2: In Vivo Efficacy of Bay 65-1942
| Animal Model | Disease/Condition | Dosing | Key Findings | Reference |
| Mouse | Myocardial Ischemia-Reperfusion Injury | 5 mg/kg, intraperitoneal | Significantly reduced left ventricular infarct size. | [2][6] |
| Mouse | KRAS-induced lung cancer | Not specified | Identified as a promising therapeutic strategy. | [3] |
| Mouse | Chronic pulmonary inflammation | Not specified | Demonstrated efficacy. | [3] |
| Mouse | LPS-induced neurotoxicity | Not specified | Showed protective effects. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Bay 65-1942 in research. The following sections provide outlines for key experiments.
In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of IKKβ by detecting the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reagent Preparation:
-
Dilute recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), and ATP to their final concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a serial dilution of Bay 65-1942 in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the IKKβ enzyme, the substrate/ATP mix, and the desired concentration of Bay 65-1942 or vehicle control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the IKKβ activity.
-
Cellular NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Treatment:
-
After allowing for plasmid expression (e.g., 24 hours), pre-treat the cells with various concentrations of Bay 65-1942 for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for a defined period (e.g., 6 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phospho-IκBα
This method directly assesses the inhibitory effect of Bay 65-1942 on IKKβ's kinase activity within cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with Bay 65-1942 or vehicle for a defined period.
-
Stimulate the cells with an NF-κB activator for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.
-
In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice
This model is used to evaluate the cardioprotective effects of Bay 65-1942.
Protocol Outline:
-
Surgical Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and place it on a surgical board with a heating pad to maintain body temperature.
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Ischemia Induction:
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain the ligation for a specific period of ischemia (e.g., 30 minutes).
-
-
Reperfusion:
-
Release the ligature to allow blood flow to return to the myocardium (reperfusion).
-
-
Treatment:
-
Post-operative Care and Analysis:
-
Close the chest wall and allow the animal to recover.
-
After a specified reperfusion period (e.g., 24 hours), euthanize the mouse and harvest the heart.
-
Assess the infarct size by staining heart sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Cardiac function can also be assessed in living animals using techniques such as echocardiography.
-
Conclusion
Bay 65-1942 is a well-characterized, potent, and selective IKKβ inhibitor that serves as an essential research tool for the study of NF-κB signaling. Its utility in both in vitro and in vivo models allows for a thorough investigation of the roles of IKKβ in health and disease. This technical guide provides a foundation of quantitative data and detailed experimental protocols to facilitate the effective use of Bay 65-1942 in preclinical research and drug development. As with any pharmacological inhibitor, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
